molecular formula C12H15BrClNOS B024894 Oxazole, 4,5-dihydro-2-(((3-bromophenyl)methyl)thio)-4,4-dimethyl-, hydrochloride CAS No. 100098-72-4

Oxazole, 4,5-dihydro-2-(((3-bromophenyl)methyl)thio)-4,4-dimethyl-, hydrochloride

Katalognummer B024894
CAS-Nummer: 100098-72-4
Molekulargewicht: 336.68 g/mol
InChI-Schlüssel: AYYJDOJHFBBVKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxazole, 4,5-dihydro-2-(((3-bromophenyl)methyl)thio)-4,4-dimethyl-, hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied due to its potential applications in various fields, including medicinal chemistry and material science.

Wirkmechanismus

The mechanism of action of Oxazole, 4,5-dihydro-2-(((3-bromophenyl)methyl)thio)-4,4-dimethyl-, hydrochloride is not fully understood. However, it is believed that the compound works by inhibiting the growth of microorganisms and cancer cells by interfering with their metabolic processes.

Biochemische Und Physiologische Effekte

Oxazole, 4,5-dihydro-2-(((3-bromophenyl)methyl)thio)-4,4-dimethyl-, hydrochloride has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that the compound has antimicrobial and antifungal properties. In vivo studies have shown that the compound has anticancer properties and can inhibit the growth of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using Oxazole, 4,5-dihydro-2-(((3-bromophenyl)methyl)thio)-4,4-dimethyl-, hydrochloride in lab experiments include its potential applications in medicinal chemistry and material science. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Zukünftige Richtungen

There are several future directions for the study of Oxazole, 4,5-dihydro-2-(((3-bromophenyl)methyl)thio)-4,4-dimethyl-, hydrochloride. These include:
1. Further studies to fully understand the mechanism of action of the compound.
2. The development of new synthetic routes for the compound.
3. The study of the compound's potential applications in other fields of scientific research.
4. The study of the compound's potential toxicity and its effects on the environment.
5. The development of new derivatives of the compound with improved properties.
Conclusion:
In conclusion, Oxazole, 4,5-dihydro-2-(((3-bromophenyl)methyl)thio)-4,4-dimethyl-, hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. This compound has potential applications in medicinal chemistry and material science. Further studies are needed to fully understand its mechanism of action and potential toxicity. The development of new synthetic routes and derivatives of the compound may lead to improved properties and potential applications in other fields of scientific research.

Synthesemethoden

The synthesis of Oxazole, 4,5-dihydro-2-(((3-bromophenyl)methyl)thio)-4,4-dimethyl-, hydrochloride involves a multi-step process. The first step involves the condensation of 3-bromobenzaldehyde and thioacetic acid in the presence of acetic anhydride to form 3-benzylthioacetylbenzaldehyde. The second step involves the cyclization of 3-benzylthioacetylbenzaldehyde with acetone in the presence of ammonium acetate to form 4,5-dihydro-2-(((3-bromophenyl)methyl)thio)-4,4-dimethyl-oxazole. The final step involves the hydrochloride salt formation of the compound.

Wissenschaftliche Forschungsanwendungen

Oxazole, 4,5-dihydro-2-(((3-bromophenyl)methyl)thio)-4,4-dimethyl-, hydrochloride has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its antimicrobial, antifungal, and anticancer properties. In material science, this compound has been studied for its potential applications in the development of organic semiconductors and optoelectronic devices.

Eigenschaften

CAS-Nummer

100098-72-4

Produktname

Oxazole, 4,5-dihydro-2-(((3-bromophenyl)methyl)thio)-4,4-dimethyl-, hydrochloride

Molekularformel

C12H15BrClNOS

Molekulargewicht

336.68 g/mol

IUPAC-Name

2-[(3-bromophenyl)methylsulfanyl]-4,4-dimethyl-5H-1,3-oxazole;hydrochloride

InChI

InChI=1S/C12H14BrNOS.ClH/c1-12(2)8-15-11(14-12)16-7-9-4-3-5-10(13)6-9;/h3-6H,7-8H2,1-2H3;1H

InChI-Schlüssel

AYYJDOJHFBBVKK-UHFFFAOYSA-N

SMILES

CC1(COC(=N1)SCC2=CC(=CC=C2)Br)C.Cl

Kanonische SMILES

CC1(COC(=N1)SCC2=CC(=CC=C2)Br)C.Cl

Andere CAS-Nummern

100098-72-4

Synonyme

2-[(3-bromophenyl)methylsulfanyl]-4,4-dimethyl-5H-1,3-oxazole hydrochl oride

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.